N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Anti-H. pylori antibacterial selectivity MIC

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 361478-56-0) is a synthetic small molecule built on the 2-oxo-2H-chromene-3-carboxamide (coumarin‑3‑carboxamide) scaffold. Its structure incorporates a benzoyl‑4‑methylphenyl carbamoyl moiety connected through a phenylenediamine linker, resulting in a molecular formula of C₃₁H₂₂N₂O₅ and a molecular weight of 502.5 g mol⁻¹.

Molecular Formula C31H22N2O5
Molecular Weight 502.526
CAS No. 361478-56-0
Cat. No. B2482389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide
CAS361478-56-0
Molecular FormulaC31H22N2O5
Molecular Weight502.526
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CC=C5
InChIInChI=1S/C31H22N2O5/c1-19-15-16-26(23(17-19)28(34)20-9-3-2-4-10-20)33-29(35)22-12-6-7-13-25(22)32-30(36)24-18-21-11-5-8-14-27(21)38-31(24)37/h2-18H,1H3,(H,32,36)(H,33,35)
InChIKeyQYPZOXSIDKSHLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 361478-56-0): Chemical Class, Core Scaffold, and Procurement-Relevant Identity


N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 361478-56-0) is a synthetic small molecule built on the 2-oxo-2H-chromene-3-carboxamide (coumarin‑3‑carboxamide) scaffold [1]. Its structure incorporates a benzoyl‑4‑methylphenyl carbamoyl moiety connected through a phenylenediamine linker, resulting in a molecular formula of C₃₁H₂₂N₂O₅ and a molecular weight of 502.5 g mol⁻¹ [2]. This compound belongs to a class of 2-oxo-2H-chromene-3-carboxamide derivatives that have been described in the patent literature as sphingosine‑1‑phosphate (S1P) receptor modulators [1] and in the primary research literature as selective anti‑Helicobacter pylori agents [3].

Why Generic Substitution Fails for N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide: The Regioisomeric Trap in Chromene Carboxamide Procurement


Within chromene carboxamide libraries, a subtle yet functionally decisive structural distinction exists between 2‑oxo‑2H‑chromene‑3‑carboxamides (coumarin‑3‑carboxamides) and their 4‑oxo‑4H‑chromene‑2‑carboxamide (chromone‑2‑carboxamide) regioisomers [1]. These two scaffolds place the carbonyl oxygen and the carboxamide attachment point at different positions on the bicyclic ring, directing fundamentally different pharmacophoric presentations. The 2‑oxo‑2H‑chromene‑3‑carboxamide scaffold exemplified by the target compound has been specifically associated with selective anti‑Helicobacter pylori activity in the 0.0039–16 µg mL⁻¹ MIC range and with S1P receptor modulation, while the 4‑oxo‑4H‑chromene‑2‑carboxamide scaffold has been linked to monoamine oxidase B (MAO‑B) inhibition and other target classes [2][3]. Simply substituting one regioisomer for the other—or for a generic “chromene carboxamide”—introduces a different biological profile that can invalidate an entire screening campaign or medicinal chemistry program.

Quantitative Differential Evidence for N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide: Comparator‑Based Activity and Selectivity Data


Class‑Defining Anti‑Helicobacter pylori Potency and Gram‑Selectivity of the 2‑Oxo‑2H‑Chromene‑3‑Carboxamide Scaffold

The 2‑oxo‑2H‑chromene‑3‑carboxamide scaffold, which defines the target compound, exhibits potent and selective growth inhibition of Helicobacter pylori at MIC values spanning 0.0039–16 µg mL⁻¹, including activity against metronidazole‑resistant clinical isolates [1]. In the same study, all tested 2‑oxo‑2H‑chromene‑3‑carboxamide derivatives were inactive against the full panel of Gram‑positive bacteria (e.g., Staphylococcus aureus), Gram‑negative bacteria (e.g., Escherichia coli), and pathogenic fungi evaluated. By contrast, the 4‑oxo‑4H‑chromene‑2‑carboxamide scaffold—the closest regioisomeric family—has not been reported to exhibit selective anti‑H. pylori activity [2]. This sharp selectivity profile distinguishes the 2‑oxo‑2H‑chromene‑3‑carboxamide core from broad‑spectrum antibacterial chromene derivatives.

Anti-H. pylori antibacterial selectivity MIC

S1P Receptor Modulator Activity Claimed for 2‑Oxo‑2H‑Chromene‑3‑Carboxamides in Patent Literature

U.S. Patent 9,073,888 explicitly claims 2‑oxo‑2H‑chromene‑3‑carboxamide derivatives as potent and selective sphingosine‑1‑phosphate (S1P) receptor modulators, with particular utility as S1P₁ agonists or functional antagonists [1]. The patent’s generic Formula I encompasses the core scaffold of the target compound, indicating that the 2‑oxo‑2H‑chromene‑3‑carboxamide architecture is per se relevant to S1P receptor pharmacology. This S1P‑directed therapeutic profile is not shared by the 4‑oxo‑4H‑chromene‑2‑carboxamide regioisomers, which have been predominantly explored for MAO‑B inhibition and anticancer applications [2].

S1P receptor immunomodulation GPCR

Chromene‑2,3‑ vs. Chromone‑2,4‑Regioisomerism: Impact on In Vitro Pharmacological Profile

Systematic structure–activity relationship (SAR) analysis across chromene carboxamide libraries reveals that shifting the carbonyl from the 2‑position to the 4‑position converts the scaffold from a coumarin‑3‑carboxamide to a chromone‑2‑carboxamide, a transformation that fundamentally alters biological target preferences [1]. Specifically, N‑phenyl‑4‑oxo‑4H‑2‑chromone carboxamides were found to be inactive as MAO inhibitors, whereas their 3‑carboxamide isomers displayed activity, demonstrating that even a single‑position relocation of the carboxamide attachment site can toggle target engagement [2]. Applied to CAS 361478‑56‑0, this principle means that the 4‑oxo‑4H‑chromene‑2‑carboxamide regioisomer (CAS 361478‑81‑1) is not a functional substitute: the biological activity annotated to each scaffold maps to entirely different protein target families.

regioisomerism scaffold hopping target selectivity

Metronidazole‑Resistant H. pylori Coverage: A Practical Differentiation Criterion for Anti‑Infective Screening Libraries

Among the 2‑oxo‑2H‑chromene‑3‑carboxamide derivatives evaluated by Chimenti et al., the most active compounds retained full inhibitory potency against metronidazole‑resistant H. pylori strains, with MIC values within the same 0.0039–16 µg mL⁻¹ range observed for susceptible isolates [1]. Metronidazole resistance, mediated primarily by mutations in the rdxA gene encoding an oxygen‑insensitive NADPH nitroreductase, is a clinically significant barrier to eradication therapy. The ability of this chemotype to circumvent metronidazole resistance distinguishes it from 5‑nitroimidazole‑based agents and positions 2‑oxo‑2H‑chromene‑3‑carboxamide derivatives as useful tools for probing resistance‑independent anti‑H. pylori mechanisms.

metronidazole resistance H. pylori drug-resistant infection

Dual Carboxamide Architecture: Structural Features Differentiating CAS 361478‑56‑0 from Simpler Mono‑Amide Coumarin Analogs

CAS 361478‑56‑0 features a distinctive N‑(2‑carbamoylphenyl)‑carboxamide motif that incorporates two amide bonds separated by a phenylene spacer, in contrast to simpler 2‑oxo‑2H‑chromene‑3‑carboxamides bearing a single amide linkage directly to the chromene core [1]. This extended architecture introduces additional hydrogen‑bond donor/acceptor capacity (calculated HBD = 2, HBA = 5) and increases the rotatable bond count (6) compared to mono‑amide coumarin‑3‑carboxamides, potentially enabling more specific interactions with biological targets that require precise spatial presentation of pharmacophoric elements [2]. The benzoyl‑4‑methylphenyl substituent further differentiates this compound from simple N‑phenyl or N‑alkyl coumarin‑3‑carboxamides by adding aromatic stacking surface and a metabolically relevant methyl group.

dual amide phenylenediamine linker structural complexity

Cytocompatibility Profile of 2‑Oxo‑2H‑Chromene‑3‑Carboxamides: Low Cytotoxicity in Mammalian Cells

Cytotoxicity screening of the most active anti‑H. pylori 2‑oxo‑2H‑chromene‑3‑carboxamide derivatives, performed using the Trypan blue dye exclusion assay on mammalian cells, revealed that a number of compounds in the series induced only low cytotoxic effects at concentrations exceeding their anti‑H. pylori MIC values [1]. This suggests a potentially favorable in vitro therapeutic index, at least for the most promising members of the series. Many broad‑spectrum antibacterial agents (e.g., metronidazole, tetracyclines) exhibit detectable mammalian cytotoxicity at concentrations close to their therapeutic range; preliminary evidence for low cytotoxicity among selective 2‑oxo‑2H‑chromene‑3‑carboxamides therefore represents a differentiating characteristic.

cytotoxicity therapeutic index safety screening

Recommended Research and Industrial Application Scenarios for N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 361478-56-0)


Anti‑Helicobacter pylori Drug Discovery: Hit‑to‑Lead Optimization Targeting Metronidazole‑Resistant Strains

CAS 361478‑56‑0, as a representative of the 2‑oxo‑2H‑chromene‑3‑carboxamide class shown to inhibit H. pylori at MIC values as low as 0.0039 µg mL⁻¹ with retained activity against metronidazole‑resistant isolates [1], is an appropriate starting point for medicinal chemistry programs aimed at developing novel, resistance‑breaking anti‑H. pylori agents. The scaffold’s demonstrated Gram‑selectivity—inactivity against Staphylococcus aureus, Escherichia coli, and Candida species [1]—supports a narrow‑spectrum strategy that minimizes disruption of the commensal gut microbiota, a clinically sought‑after advantage over broad‑spectrum proton‑pump inhibitor/antibiotic combination therapies.

S1P Receptor Pharmacology: Tool Compound for S1P₁ Agonist/Antagonist Probe Development

Because U.S. Patent 9,073,888 claims the 2‑oxo‑2H‑chromene‑3‑carboxamide scaffold as a modulator of S1P receptors, including S1P₁ [2], CAS 361478‑56‑0 can serve as a procurement‑accessible entry point for S1P receptor pharmacology studies. Researchers investigating lymphocyte trafficking, endothelial barrier function, or autoimmune disease models can use this compound as a basis for generating focused compound libraries, avoiding the 4‑oxo‑4H‑chromene‑2‑carboxamide regioisomers that lack documented S1P activity [3].

SAR Exploration of Coumarin‑Carboxamide Dual‑Amide Architectures for Selective Target Engagement

The N‑(2‑carbamoylphenyl)‑carboxamide motif of CAS 361478‑56‑0 provides a structurally complex template for SAR campaigns that aim to engineer selectivity between structurally related protein targets. The dual‑amide architecture, combined with the benzoyl‑4‑methylphenyl substituent, offers multiple sites for systematic modification while maintaining the core 2‑oxo‑2H‑chromene‑3‑carboxamide pharmacophore essential for anti‑H. pylori and S1P activities [1][2]. This contrasts with simpler mono‑amide coumarin‑3‑carboxamides, which provide fewer SAR handles.

Regioisomer‑Controlled Chemical Biology: Coumarin vs. Chromone Scaffold‑Hopping Studies

The availability of both CAS 361478‑56‑0 (2‑oxo‑2H‑chromene‑3‑carboxamide) and its 4‑oxo‑4H‑chromene‑2‑carboxamide regioisomer (CAS 361478‑81‑1) enables well‑controlled scaffold‑hopping experiments to dissect the contribution of carbonyl/carboxamide positioning to biological target recognition [1][3]. Such studies are valuable for teaching cheminformatics principles, validating computational docking predictions, and demonstrating that ostensibly minor structural changes can produce functionally non‑overlapping compound profiles.

Quote Request

Request a Quote for N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.